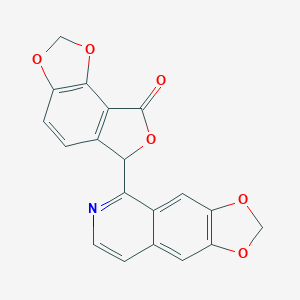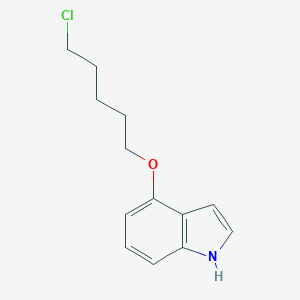
4-(5-Chloropentyloxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloropentyloxy)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the brain. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system, and has since been used extensively in scientific research to investigate the effects of cannabinoids on the brain and body.
Mécanisme D'action
4-(5-Chloropentyloxy)-1H-indole 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. When it binds to these receptors, it activates a range of signaling pathways that lead to changes in neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
4-(5-Chloropentyloxy)-1H-indole 47,497 has been shown to have a range of biochemical and physiological effects, including:
- Increased release of dopamine, a neurotransmitter involved in reward and motivation
- Decreased release of GABA, a neurotransmitter involved in inhibiting neural activity
- Increased activity of potassium channels, leading to hyperpolarization of neurons
- Activation of the MAP kinase signaling pathway, leading to changes in gene expression
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(5-Chloropentyloxy)-1H-indole 47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to investigate the effects of cannabinoids on the brain and body in a controlled and precise manner. However, one limitation of using 4-(5-Chloropentyloxy)-1H-indole 47,497 is its synthetic nature, which may not accurately reflect the effects of natural cannabinoids found in the body.
Orientations Futures
There are many potential future directions for research involving 4-(5-Chloropentyloxy)-1H-indole 47,497, including:
- Investigating the effects of 4-(5-Chloropentyloxy)-1H-indole 47,497 on different brain regions and cell types
- Developing new synthetic cannabinoids with improved potency and selectivity for the cannabinoid receptors
- Investigating the potential therapeutic uses of 4-(5-Chloropentyloxy)-1H-indole 47,497 and other synthetic cannabinoids for treating neurological and psychiatric disorders
- Investigating the long-term effects of 4-(5-Chloropentyloxy)-1H-indole 47,497 on the brain and body, including potential risks and side effects
In conclusion, 4-(5-Chloropentyloxy)-1H-indole 47,497 is a synthetic cannabinoid that has been extensively used in scientific research to investigate the effects of cannabinoids on the brain and body. Its potency and selectivity for the cannabinoid receptors make it a valuable tool for studying the endocannabinoid system, and there are many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 4-(5-Chloropentyloxy)-1H-indole 47,497 involves several steps, starting with the reaction of 5-chloropentan-1-ol with 1H-indole-3-carboxaldehyde to form the intermediate 5-chloropentyl-1H-indole-3-carboxaldehyde. This intermediate is then reacted with methylamine to form the final product, 4-(5-Chloropentyloxy)-1H-indole 47,497.
Applications De Recherche Scientifique
4-(5-Chloropentyloxy)-1H-indole 47,497 has been extensively used in scientific research to investigate the effects of cannabinoids on the brain and body. It has been shown to bind strongly to the cannabinoid receptors in the brain, leading to a range of physiological and biochemical effects.
Propriétés
Numéro CAS |
180161-00-6 |
|---|---|
Nom du produit |
4-(5-Chloropentyloxy)-1H-indole |
Formule moléculaire |
C13H16ClNO |
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
4-(5-chloropentoxy)-1H-indole |
InChI |
InChI=1S/C13H16ClNO/c14-8-2-1-3-10-16-13-6-4-5-12-11(13)7-9-15-12/h4-7,9,15H,1-3,8,10H2 |
Clé InChI |
XNELKZGRTJPRRG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCCl |
SMILES canonique |
C1=CC2=C(C=CN2)C(=C1)OCCCCCCl |
Synonymes |
4-(5-chloropentyloxy)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




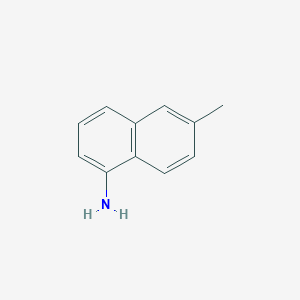

![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)

![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)
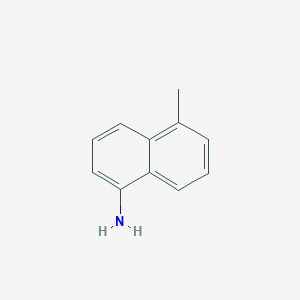
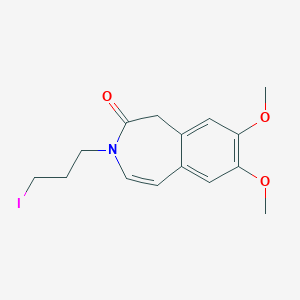
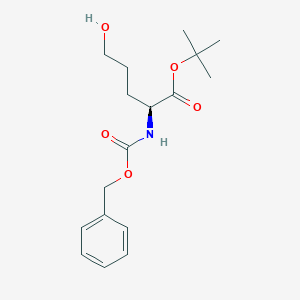
![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)
![6-Azaspiro[4.5]decane](/img/structure/B180396.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)

